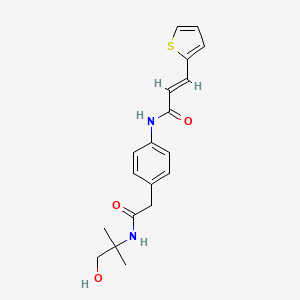
(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, with a focus on its anticancer properties.
Synthesis and Structural Characterization
The compound was synthesized through a reaction involving o-vanillin and 2-amino-2-methylpropane-1,3-diol. The yield was reported at 82% with a detailed characterization provided through crystallographic data. The molecular formula is C13H21N2O4S, and it crystallizes in the orthorhombic space group Pca21. Key structural parameters include bond lengths and angles that are consistent with typical values for similar compounds .
Crystallographic Data
| Atom | x | y | z | U iso/U eq |
|---|---|---|---|---|
| O1 | 0.32117(10) | 0.4935(2) | 0.0442(3) | 0.0536(5) |
| N1 | 0.43692(12) | 0.2560(2) | 0.5309(3) | 0.0460(6) |
| C1 | 0.2754(2) | 0.6969(4) | -0.1012(6) | 0.0808(12) |
Anticancer Properties
The biological evaluation of this compound has shown promising results in various studies focusing on its antiproliferative effects against cancer cell lines.
- Cell Line Studies : The compound demonstrated significant antiproliferative activity across multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The half-maximal inhibitory concentration (IC50) values were found to be in the nanomolar range, indicating potent activity .
- Mechanism of Action : The compound appears to disrupt the cell cycle at the G2/M phase, which is critical for cancer cell proliferation. It has been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, this compound effectively blocked angiogenesis and tumor growth, comparable to established agents like combretastatin A4 .
Toxicity Profile
The compound exhibited low toxicity in preliminary assessments on chick embryos, suggesting a favorable safety profile for further development as an anticancer agent .
Case Studies
Several studies have explored variations of similar compounds, leading to insights about structure–activity relationships (SAR). For instance, modifications to the thiophenyl group or alterations in the acyl moiety have been correlated with enhanced biological activity or selectivity against specific cancer types .
科学研究应用
Anticancer Activity
Research indicates that compounds similar to (E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. A study published in MDPI indicated that similar derivatives were tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method, showing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM . This suggests potential use in developing new antibiotics or antimicrobial agents.
Material Science Applications
The acrylamide moiety allows for polymerization, making this compound suitable for applications in material science. It can be utilized in:
- Polymer Production : The ability to form hydrogels or other polymeric materials through radical polymerization.
- Coatings and Adhesives : Due to its functional groups, it can enhance adhesion properties in various substrates.
Case Studies
- Anticancer Research : A series of studies have evaluated the cytotoxic effects of acrylamide derivatives on breast cancer cell lines, demonstrating a dose-dependent response with significant inhibition of cell growth .
- Antimicrobial Testing : In a comparative study of various thiophene-based compounds, this compound showed a notable reduction in bacterial viability, indicating its potential as a lead compound for further development .
属性
IUPAC Name |
(E)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2,13-22)21-18(24)12-14-5-7-15(8-6-14)20-17(23)10-9-16-4-3-11-25-16/h3-11,22H,12-13H2,1-2H3,(H,20,23)(H,21,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVHZWZJAHGELY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













